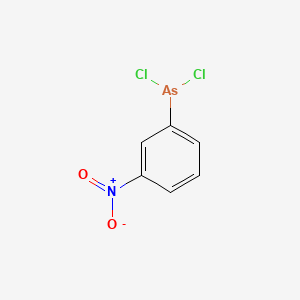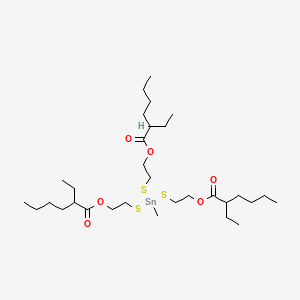
(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate): is an organometallic compound known for its unique chemical structure and properties. It is a colorless to yellow liquid that is soluble in organic solvents such as chloroform, methanol, and dichloromethane
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) involves the reaction of methylstannylidyne with thioethylene and 2-ethylhexanoic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the organometallic tin center and the thioethylene ligands .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is used as a precursor for the synthesis of other organometallic compounds. It serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions .
Biology: Its unique structure allows it to interact with biological molecules in specific ways .
Medicine: In medicine, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is being explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of coatings, adhesives, and sealants due to its unique chemical properties .
Mecanismo De Acción
The mechanism by which (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tin center in the compound can coordinate with various ligands, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .
Comparación Con Compuestos Similares
- (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
- (Ethylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
- (Propylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
Comparison: While these compounds share a similar core structure, the variation in the alkyl group (methyl, ethyl, propyl) can lead to differences in their chemical properties and reactivity. (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is unique due to its specific alkyl group, which influences its solubility, stability, and reactivity in various chemical reactions .
Propiedades
Número CAS |
67874-54-8 |
|---|---|
Fórmula molecular |
C31H60O6S3Sn |
Peso molecular |
743.7 g/mol |
Nombre IUPAC |
2-[bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]-methylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
YRULUXDRMGWMDA-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)C(=O)OCCS[Sn](C)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


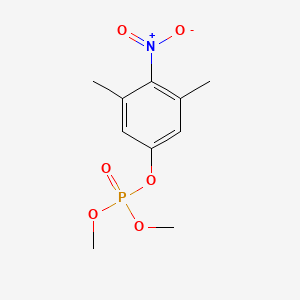
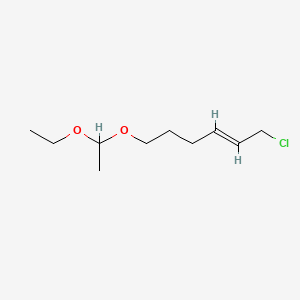
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
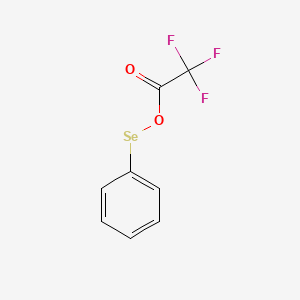
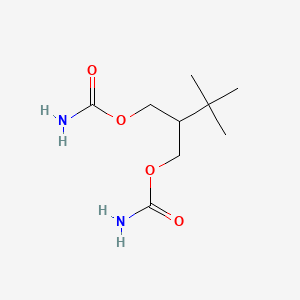
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
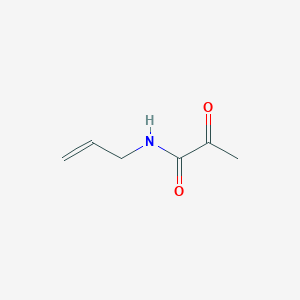
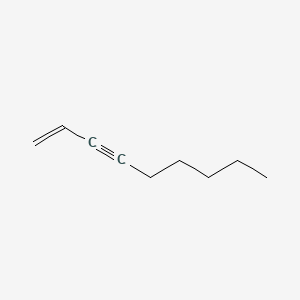
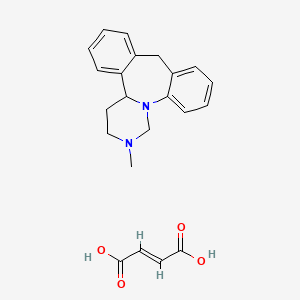

![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
